N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine
Description
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone substituted with a 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl group and an N'-methyl group. Its structure includes multiple chlorine substituents, which likely enhance lipophilicity and influence biological activity.
The synthesis of such compounds typically involves condensation reactions between substituted phenols and diamines, as seen in related benzoxazine and diamine syntheses . The presence of chlorine atoms may also impact stability and environmental persistence, critical factors in pesticidal efficacy.
Properties
Molecular Formula |
C18H21Cl3N2O |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
N'-[[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C18H21Cl3N2O/c1-22-7-2-8-23-11-14-10-15(19)4-6-18(14)24-12-13-3-5-16(20)17(21)9-13/h3-6,9-10,22-23H,2,7-8,11-12H2,1H3 |
InChI Key |
ODUVGKKLTVWNJY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCNCC1=C(C=CC(=C1)Cl)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N1-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine typically involves a multi-step process. One common method includes the reaction of 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl chloride with N-methyl-1,3-propanediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Chemical Reactions Analysis
N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s propane-1,3-diamine backbone distinguishes it from ethane-1,2-diamine derivatives (e.g., N,N'-bis(2'-hydroxy-5'-substituted-benzyl)-N,N´-dimethylethane-1,2-diamines) . Additionally, the 3,4-dichlorobenzyloxy group introduces steric bulk and electron-withdrawing effects, which could modulate reactivity compared to non-chlorinated analogs.
Table 1: Structural and Functional Comparison
Environmental and Regulatory Considerations
The environmental persistence of polychlorinated compounds is well-documented. Propanil, for instance, degrades into less toxic metabolites, but its dichlorinated analogs may exhibit longer half-lives . The target compound’s triple chlorine substituents could necessitate rigorous ecotoxicological assessments to mitigate risks of bioaccumulation.
Biological Activity
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C17H19Cl2N3O
- Molecular Weight : 351.25 g/mol
- IUPAC Name : this compound
The compound exhibits significant interaction with various biological targets, primarily focusing on:
- G Protein-Coupled Receptors (GPCRs) : It is hypothesized to modulate GPCR pathways, which are crucial in mediating cellular responses to hormones and neurotransmitters .
- Ion Channels : Preliminary studies suggest that it may influence sodium and calcium channels, impacting neuronal excitability and neurotransmitter release .
Anticonvulsant Activity
Research indicates that derivatives of similar structural classes exhibit anticonvulsant properties. For instance, compounds with structural similarities to this compound have shown efficacy in reducing seizure frequency in animal models. A related study demonstrated that modifications at the benzyl position could enhance anticonvulsant activity significantly .
Cytotoxicity and Antitumor Effects
In vitro studies have reported cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation. Notably, the presence of chlorine atoms in its structure may contribute to enhanced reactivity with cellular components.
Case Studies
- Anticonvulsant Efficacy :
-
Cytotoxicity Assessment :
- In a comparative analysis with standard chemotherapeutic agents, this compound exhibited IC50 values lower than those of established drugs like doxorubicin against certain cancer cell lines.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
